1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine
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Overview
Description
1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetraazol ring, a dichlorophenyl group, and a cyclohexanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine involves multiple steps. One common method starts with the formation of the tetraazol ring through a cyclization reaction involving hydrazine hydrate and a suitable precursor . The dichlorophenyl group is introduced via a substitution reaction, and the final product is obtained by reacting the intermediate with cyclohexanamine under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The tetraazol ring and dichlorophenyl group play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine: Shares structural similarities but differs in the presence of the triazol ring instead of the tetraazol ring.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate: Contains similar tert-butyl and dichlorophenyl groups but has a different core structure.
Uniqueness
1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}-N-(2,4-dichlorobenzylidene)cyclohexanamine is unique due to its specific combination of functional groups and its potential for diverse applications. Its tetraazol ring and dichlorophenyl group contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C27H29Cl4N5 |
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Molecular Weight |
565.4 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[1-[1-[(Z)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]tetrazol-5-yl]cyclohexyl]methanimine |
InChI |
InChI=1S/C27H29Cl4N5/c1-26(2,3)24(12-9-18-7-10-20(28)15-22(18)30)36-25(33-34-35-36)27(13-5-4-6-14-27)32-17-19-8-11-21(29)16-23(19)31/h7-12,15-17,24H,4-6,13-14H2,1-3H3/b12-9-,32-17? |
InChI Key |
QDICCHPVWBBAJY-HGCSLTHKSA-N |
Isomeric SMILES |
CC(C)(C)C(/C=C\C1=C(C=C(C=C1)Cl)Cl)N2C(=NN=N2)C3(CCCCC3)N=CC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)N2C(=NN=N2)C3(CCCCC3)N=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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